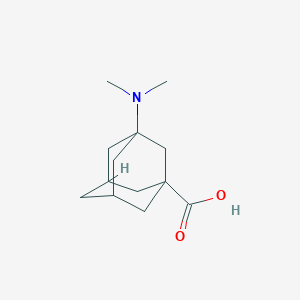![molecular formula C11H18ClNO B4935478 [2-(3-propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B4935478.png)
[2-(3-propoxyphenyl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-propoxyphenyl)ethyl]amine hydrochloride, commonly known as Propoxyphene, is a synthetic opioid pain reliever. It was first introduced in the 1950s as an alternative to other opioids such as morphine and codeine. Propoxyphene is used to treat mild to moderate pain and is often combined with other pain relievers such as acetaminophen.
Mecanismo De Acción
Propoxyphene acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
Propoxyphene has various biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to respiratory failure in high doses. It can also cause drowsiness, dizziness, and nausea. Propoxyphene can also cause constipation and urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propoxyphene has advantages and limitations for lab experiments. It has been used in various studies as a pain reliever and for its effects on the central nervous system. However, it has limitations in terms of its potential for abuse and addiction, as well as its potential for respiratory depression.
Direcciones Futuras
There are several future directions for Propoxyphene research. One area of research could focus on the development of new pain relievers that do not have the potential for abuse and addiction. Another area of research could focus on the potential use of Propoxyphene in the treatment of neuropathic pain. Additionally, research could focus on the potential use of Propoxyphene in the treatment of other medical conditions, such as depression and anxiety.
Conclusion:
In conclusion, Propoxyphene is a synthetic opioid pain reliever that has been used in various scientific research studies. It has advantages and limitations for lab experiments and has various biochemical and physiological effects on the body. There are several future directions for Propoxyphene research, including the development of new pain relievers and the potential use of Propoxyphene in the treatment of other medical conditions.
Métodos De Síntesis
Propoxyphene is synthesized by the reaction of 1-bromo-3-propoxybenzene with ethylene diamine followed by reduction with lithium aluminum hydride. The resulting product is then reacted with hydrochloric acid to form [2-(3-propoxyphenyl)ethyl]amine hydrochloride.
Aplicaciones Científicas De Investigación
Propoxyphene has been used in various scientific research studies. It has been studied for its analgesic properties and its potential use in the treatment of neuropathic pain. Propoxyphene has also been studied for its effects on the central nervous system and its potential for abuse and addiction.
Propiedades
IUPAC Name |
2-(3-propoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-8-13-11-5-3-4-10(9-11)6-7-12;/h3-5,9H,2,6-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSWNPSLZVIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648548 |
Source


|
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Propoxyphenyl)ethyl]amine hydrochloride | |
CAS RN |
103686-13-1 |
Source


|
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)


![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
